2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide
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Overview
Description
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, nicotinic acid, and 1-cyano-1,2-dimethylpropylamine.
Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with nicotinic acid to form an intermediate ester.
Amidation Reaction: The intermediate ester is then reacted with 1-cyano-1,2-dimethylpropylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a lead compound for drug development.
Industry: It could be utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)benzamide
- 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)pyridine
- 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)quinoline
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide may exhibit unique properties due to the presence of the nicotinamide moiety
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(2)18(3,11-20)22-16(23)15-5-4-10-21-17(15)24-14-8-6-13(19)7-9-14/h4-10,12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECWRCNSLADVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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